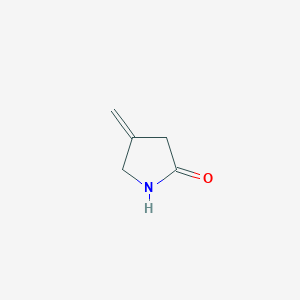

4-Methylenepyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylidenepyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-2-5(7)6-3-4/h1-3H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKAQYMWWCZLAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methylenepyrrolidin 2 One and Its Derivatives

Cyclization-Based Approaches

Cyclization reactions represent the most direct and atom-economical methods for assembling the pyrrolidinone core. These strategies leverage diverse activation modes to transform acyclic precursors into the target heterocyclic system.

Radical Cyclization Strategies

Radical cyclizations offer powerful tools for C-C bond formation under mild conditions. By generating highly reactive radical intermediates, these methods can initiate complex cascades to build the 4-methylenepyrrolidin-2-one framework.

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the generation of radical species under exceptionally mild conditions. nih.gov This strategy often involves the reductive cleavage of a carbon-halogen bond in a precursor like an α-chloroamide. nih.gov The resulting α-acyl radical can then undergo an intramolecular cyclization, typically a 5-exo-trig pathway, by adding to a tethered alkene or alkyne. nih.govsioc-journal.cn

For instance, iridium-based photocatalysts can initiate the reductive dehalogenation of α-chloroamides. nih.gov This process has been explored for the synthesis of various lactams. nih.gov While direct synthesis of the parent this compound via this method is not extensively documented, the strategy has proven effective for related fluorinated analogues. In one study, a visible-light-induced, catalyst-free radical cyclization of N-allylbromodifluoroacetamides serendipitously yielded a trace amount of 3,3-difluoro-4-methylenepyrrolidin-2-one. nih.gov This observation highlights the potential of photoredox-mediated radical cyclization for accessing this scaffold, with the key steps being single-electron transfer to the halide, 5-exo-trig radical cyclization, and subsequent elimination or trapping to form the exocyclic double bond. nih.gov Further development in this area could lead to more general and high-yielding protocols. researchgate.netpkusz.edu.cn

Metal-free radical cyclizations provide an alternative to photoredox methods, often relying on radical initiators like azobisisobutyronitrile (AIBN) in combination with a hydrogen atom donor such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). acs.orgbeilstein-journals.org This approach is particularly effective for the cyclization of 1,6-enynes. beilstein-journals.org

In a typical metal-free approach, a silyl (B83357) radical generated from (TMS)₃SiH adds to the alkyne moiety of a 1,6-enyne precursor. The resulting vinyl radical then undergoes a 5-exo-trig cyclization onto the tethered alkene, forming a five-membered ring and a new carbon-centered radical outside the ring. This intermediate is then quenched by the silane (B1218182) to regenerate the silyl radical and propagate the chain reaction. This methodology has been successfully applied to the synthesis of various polyheterocycles containing pyrrole (B145914) rings. acs.orgbeilstein-journals.org The development of metal-free conditions is a significant goal in modern organic synthesis, offering advantages in terms of cost, toxicity, and purification. semanticscholar.org

Photoredox-Mediated Radical Cyclization

Anionic Cyclization via Conia-Ene Like Reactions

The Conia-ene reaction and its variants represent a powerful class of thermally or catalytically induced intramolecular cyclizations involving an enol or enolate and an alkyne. researchgate.net A recently developed, highly efficient method for synthesizing this compound systems utilizes a base-promoted, Conia-ene-like intramolecular cyclization of N-propargyl amides. rsc.orgmdpi.com

This transformation is promoted by a catalytic amount of a strong base, such as potassium tert-butoxide (tBuOK), and proceeds rapidly at room temperature. mdpi.comresearchgate.net The proposed mechanism involves the deprotonation of the amide to form an enolate, which then undergoes a 5-exo-dig cyclization onto the tethered propargyl group. rsc.orgilpi.com This key step forms the pyrrolidinone ring and generates a vinyl anion, which is subsequently protonated to yield the final this compound product. The method is characterized by its operational simplicity, mild conditions, and excellent atom economy. mdpi.com

A variety of substrates have been shown to be effective in this reaction, providing good to excellent yields of the corresponding this compound derivatives.

| Starting Amide | Product | Yield (%) |

|---|---|---|

| N-benzyl-N-(prop-2-yn-1-yl)acetamide | 1-benzyl-4-methylene-5-methylpyrrolidin-2-one | 72 |

| N-benzyl-2-phenyl-N-(prop-2-yn-1-yl)acetamide | 1,5-dibenzyl-4-methylenepyrrolidin-2-one | 94 |

| 2,2-diphenyl-N-(prop-2-yn-1-yl)acetamide | 4-methylene-5,5-diphenyl-1-(prop-2-yn-1-yl)pyrrolidin-2-one | 89 |

| N-benzyl-2-cyclohexyl-N-(prop-2-yn-1-yl)acetamide | 1-benzyl-5-cyclohexyl-4-methylenepyrrolidin-2-one | 96 |

Table based on data from selected examples. Yields are isolated yields. researchgate.net

Phosphine-Catalyzed [3+2] Cycloaddition Reactions

Phosphine-catalyzed [3+2] cycloaddition reactions have emerged as a robust strategy for constructing five-membered rings. In the context of this compound synthesis, this methodology involves the reaction of allenoates with various dipolarophiles. A notable example is the hydroxy-assisted, phosphine-catalyzed reaction of allenoates with o-hydroxyaryl azomethine ylides, which provides functionalized 4-methylenepyrrolidine derivatives with high regio- and stereoselectivity. nih.govacs.org

The reaction is typically catalyzed by triphenylphosphine (B44618) (PPh₃). The proposed mechanism begins with the addition of the phosphine (B1218219) to the allenoate, generating a zwitterionic intermediate. This intermediate then acts as a Brønsted base, deprotonating the o-hydroxyaryl imine to form an azomethine ylide. The ylide subsequently participates in a [3+2] cycloaddition with another molecule of the allenoate, leading to the formation of the highly functionalized 4-methylenepyrrolidine ring system. nih.govrsc.org This method is significant as it represents a highly regio- and stereoselective example of a phosphine-catalyzed [3+2] cycloaddition of allenoates with these specific ylides. acs.org

| Allenoate | Azomethine Ylide Precursor | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Ethyl allenoate | Ethyl 2-((2-hydroxybenzylidene)amino)acetate | 90 | >20:1 |

| Benzyl allenoate | Ethyl 2-((2-hydroxybenzylidene)amino)acetate | 88 | >20:1 |

| Ethyl allenoate | Ethyl 2-((5-bromo-2-hydroxybenzylidene)amino)acetate | 92 | >20:1 |

| Ethyl allenoate | Ethyl 2-((2-hydroxy-5-nitrobenzylidene)amino)acetate | 85 | >20:1 |

Table based on data from selected examples. Yields are isolated yields. nih.govacs.org

Transition Metal-Catalyzed Cycloaminations and Carbozincations

Transition metal catalysis provides a broad platform for the synthesis of N-heterocycles through various cyclization strategies, including cycloaminations (hydroaminations) and carbometalations.

Cycloaminations: Intramolecular hydroamination involves the addition of an N-H bond across an alkyne, a highly atom-efficient method for forming cyclic imines or enamines, which are precursors to pyrrolidinones. rsc.org Late transition metals such as gold, palladium, and rhodium are effective catalysts for these transformations. rsc.orgacs.org For example, gold(I) catalysts can activate an alkyne towards nucleophilic attack by a tethered amide or amine, typically proceeding through a 5-endo-dig or 5-exo-dig cyclization pathway to form the five-membered ring. mdpi.com While a direct, single-step synthesis of this compound via this route is not prominently featured, the fundamental strategy of intramolecular hydroamination of functionalized alkynyl amides is a cornerstone of N-heterocycle synthesis and represents a viable pathway to the core structure. beilstein-journals.orgmdpi.com

Carbozincations: A more direct route to methylenepyrrolidine derivatives is achieved through transition metal-catalyzed carbocyclization. A notable example is the Ti(O-iPr)₄ and EtMgBr-catalyzed regio- and stereoselective carbocyclization of N-allyl-substituted 2-alkynylamines with diethylzinc (B1219324) (Et₂Zn). ilpi.comnih.gov This reaction proceeds via a formal carbozincation, where an ethyl group from the zinc reagent and the tethered allyl group add across the alkyne. researchgate.netilpi.com The reaction is believed to proceed through a titanacyclopropane or titanacyclopropene intermediate, which facilitates the intramolecular cyclization to form a five-membered ring containing a zinc-methylene moiety. Subsequent hydrolysis quenches this organozinc intermediate to yield the final methylenepyrrolidine product. ilpi.com This method is highly selective and tolerant of various functional groups on the alkyne. researchgate.netnih.gov

| N-allyl-2-alkynylamine Substrate | Product after Hydrolysis | Yield (%) |

|---|---|---|

| N-(4-methylbenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine | 1-(4-methylbenzyl)-3-methylene-4-(trimethylsilyl)pyrrolidine | 96 |

| N-allyl-N-(4-methylbenzyl)-3-phenylprop-2-yn-1-amine | 4-benzyl-1-(4-methylbenzyl)-3-methylenepyrrolidine | 94 |

| N-allyl-N-benzylhept-2-yn-1-amine | 1-benzyl-4-butyl-3-methylenepyrrolidine | 89 |

| N-allyl-4-methoxy-N-(3-phenylprop-2-yn-1-yl)aniline | 4-benzyl-1-(4-methoxyphenyl)-3-methylenepyrrolidine | 95 |

Table based on data from selected examples. Yields are isolated yields after hydrolysis of the organozinc intermediate. ilpi.comnih.gov

Functionalization and Derivatization Strategies

The inherent reactivity of the this compound system, characterized by its electrophilic exocyclic methylene (B1212753) group and the nucleophilic lactam nitrogen, provides a rich platform for a variety of functionalization and derivatization strategies. These modifications are crucial for tuning the electronic properties and biological activity of the resulting molecules. nih.gov

N-Functionalization via Amidation Protocols (e.g., Buchwald Copper-Catalyzed)

The functionalization of the lactam nitrogen is a key strategy for diversifying the properties of α-methylene-γ-lactams. nih.gov A prominent method for achieving this is the Buchwald copper-catalyzed amidation reaction, which facilitates the coupling of the lactam nitrogen with aryl or heteroaryl halides. acs.orgnih.govmit.edu This protocol has been successfully employed to synthesize a range of N-heteroaryl α-methylene-γ-lactams. acs.org

The reaction typically involves a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a suitable ligand, often a chelating diamine like N,N'-dimethylethylenediamine, and a base such as potassium phosphate (B84403) (K3PO4). acs.orgnih.gov The choice of the halide (iodide or bromide) on the coupling partner can influence the reaction conditions and yields, with heteroaryl iodides generally affording higher yields under milder conditions. acs.org This method allows for the introduction of various electronically diverse heteroaryl groups onto the lactam nitrogen, which can significantly modulate the electrophilicity of the exocyclic methylene group. nih.govacs.org Mechanistic studies suggest that the reaction proceeds through a 1,2-diamine-ligated copper(I) amidate complex, which then activates the aryl halide. nih.govmit.edu

Table 1: Examples of N-Heteroaryl α-Methylene-γ-Lactams Synthesized via Buchwald Copper-Catalyzed Amidation acs.org

| N-Heteroaryl Substituent | Halide Precursor | Yield (%) |

| Isoquinolin-4-yl | 4-Bromoisoquinoline | Not specified |

| Pyridin-2-yl | 2-Bromopyridine | 45 |

| Pyrimidin-2-yl | 2-Bromopyrimidine | 22 |

| Quinolin-2-yl | 2-Iodoquinoline | 86 |

| Isoquinolin-1-yl | 1-Iodoisoquinoline | 75 |

| Pyrazin-2-yl | 2-Iodopyrazine | 58 |

| Pyridazin-3-yl | 3-Iodopyridazine | 35 |

| Quinoxalin-2-yl | 2-Iodoquinoxaline | 65 |

This table is based on data presented in the cited literature and is for illustrative purposes.

Stereoselective Reduction Methodologies

The exocyclic double bond of this compound and its derivatives is susceptible to reduction, offering a pathway to chiral 4-methylpyrrolidin-2-ones. Stereoselective reduction methods are crucial for controlling the configuration of the newly formed stereocenter at the C4 position.

One approach involves the use of sodium borohydride (B1222165) in conjunction with metal chlorides, such as magnesium chloride (MgCl2) or zinc chloride (ZnCl2). analis.com.myresearchgate.net In the reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, the use of NaBH4 with MgCl2 or ZnCl2 resulted in a highly stereoselective reduction, yielding a single diastereomer. analis.com.myresearchgate.net The metal ions are believed to act as Lewis acids, coordinating to the carbonyl groups and directing the hydride attack from a specific face of the molecule. analis.com.my

For the asymmetric synthesis of β-substituted γ-lactams, copper-catalyzed conjugate reduction has proven to be a powerful tool. rsc.org The use of a copper catalyst with a chiral ligand, such as a Josiphos-type ligand, and a stoichiometric reductant like polymethylhydrosiloxane (B1170920) (PMHS), can achieve high enantioselectivity in the reduction of β-aryl α,β-unsaturated γ-lactams. rsc.org This methodology provides access to enantioenriched β-substituted γ-lactams with excellent yields and enantiomeric excesses (ee). rsc.org

Another strategy for achieving stereoselectivity is through hydrogenation using a chiral catalyst. For instance, the hydrogenation of a protected enaminone intermediate derived from (2S)-pyroglutamic acid using a palladium on carbon (Pd/C) catalyst has been reported to yield the corresponding 4-methyl derivative with high diastereoselectivity.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. nih.govpreprints.orgmdpi.comorganic-chemistry.org While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of MCRs are broadly applicable to the synthesis of highly substituted pyrrolidinone derivatives. acs.orgrsc.orgnih.gov

For example, an efficient one-pot asymmetric synthesis of highly substituted γ-lactams containing α-methylene groups has been developed, yielding products with excellent diastereoselectivities and enantioselectivities. acs.org Although the specific reactants for this MCR are not detailed, it highlights the potential of such strategies. The Hantzsch reaction, a classic MCR for the synthesis of dihydropyridines, demonstrates the power of this approach in creating heterocyclic scaffolds. mdpi.com The development of novel MCRs that incorporate the structural features of this compound or its precursors could provide rapid access to diverse libraries of related compounds.

Generation from Specific Precursors

The synthesis of this compound and its substituted analogs can be achieved from various specific precursors through strategic chemical transformations.

One significant precursor is itaconic acid , a bio-based dicarboxylic acid. researchgate.netresearchgate.netrsc.orgalfa-chemistry.com The reductive transformation of itaconic acid in the presence of ammonia (B1221849) and a suitable catalyst, such as ruthenium on carbon (Ru/C), can lead to the formation of 4-methyl-2-pyrrolidone. researchgate.netresearchgate.net This process involves reductive amination and cyclization. By carefully selecting the reaction conditions, including temperature, pressure, and catalyst, the conversion of itaconic acid to N-unsubstituted pyrrolidones can be achieved. researchgate.netresearchgate.net

Another approach involves the intramolecular cyclization of propargyl ureas . A t-BuOK-promoted Conia-ene-like intramolecular cyclization has been reported for the synthesis of 1,3-dihydro-2H-pyrrol-2-one and this compound systems under mild conditions and with very short reaction times. researchgate.net

Furthermore, 5,5-dimethyl-3-methylenepyrrolidin-2-one can be synthesized from 2,2,6,6-tetramethylpiperidin-4-one . google.com This transformation involves a reaction with chloroform (B151607) and a base, followed by treatment with an acid. The resulting 5,5-dimethyl-3-methylenepyrrolidin-2-one can then be hydrogenated to produce chiral 3,5,5-trimethyl-pyrrolidin-2-one derivatives. google.com

The solid-phase synthesis of 4-methylene pyrrolidines has also been demonstrated through a cyclization-cleavage reaction from a resin-bound precursor. soton.ac.uk

Table 2: Summary of Precursors for this compound and its Derivatives

| Precursor | Key Transformation | Resulting Product |

| Itaconic Acid | Reductive amination and cyclization | 4-Methyl-2-pyrrolidone |

| Propargyl Ureas | Base-promoted intramolecular cyclization | This compound systems |

| 2,2,6,6-Tetramethylpiperidin-4-one | Reaction with chloroform/base, then acid | 5,5-Dimethyl-3-methylenepyrrolidin-2-one |

| Resin-bound allylic precursor | Palladium(0)-catalyzed cyclization-cleavage | 4-Methylene pyrrolidines |

Elucidation of Reaction Mechanisms in 4 Methylenepyrrolidin 2 One Transformations

Mechanistic Pathways of Cyclization Reactions

Cyclization reactions are fundamental in organic synthesis for constructing ring systems. numberanalytics.com For 4-methylenepyrrolidin-2-one, these reactions can proceed through radical, ionic, or pericyclic mechanisms. numberanalytics.com

Radical Intermediates and Propagation Pathways (e.g., Hydrogen Atom Transfer, Single-Electron Transfer)

Radical cyclizations involve the formation of a radical intermediate which then undergoes cyclization. numberanalytics.com In the context of this compound derivatives, radical pathways have been proposed in photocatalytic cyclization/defluorination domino sequences. lookchem.com For instance, the transformation of N-allylbromodifluoroacetamide to a 3-fluoro-1,5-dihydro-2H-pyrrol-2-one derivative is believed to involve a radical chain propagation. lookchem.com Experimental evidence, such as the suppression of the reaction in the presence of a radical scavenger like butylated hydroxytoluene (BHT), supports the involvement of a radical pathway. lookchem.com

The proposed mechanism initiates with the visible-light-induced excitation of a photocatalyst, which then undergoes oxidative quenching by the starting material to generate a radical intermediate. lookchem.com This intermediate undergoes a 5-exo-trig radical cyclization to form a cyclic radical species. lookchem.com This species can then be trapped by a hydrogen atom or undergo further reactions to complete the catalytic cycle. lookchem.com The process can involve a competitive hydrogen atom transfer (HAT) process. lookchem.com

Anionic Chain Propagation in Conia-Ene Cyclizations

The Conia-ene reaction, an intramolecular cyclization, can be promoted by a base to synthesize this compound systems from propargyl amides. nih.govresearchgate.net This transformation is characterized by very short reaction times and mild conditions. nih.govresearchgate.net The mechanism involves an anionic chain propagation. nih.gov In this process, the carbonyl compound is treated with a strong base to form a metal-stabilized enolate, which then attacks the tethered alkyne. wikipedia.org

A study reported the use of tBuOK to promote a Conia-ene-like intramolecular cyclization, which proceeds via an anionic chain mechanism. nih.gov This mechanism can also trigger the isomerization of the exocyclic double bond to the thermodynamically more stable endocyclic position. nih.gov

Dipolar Cycloaddition Mechanisms

Dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. chemarticle.comsphinxsai.com These reactions involve the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. sphinxsai.comsinica.edu.tw The reaction is a concerted [4π + 2π] cycloaddition, where the reactants approach each other in parallel planes. sinica.edu.tw

In the context of this compound synthesis, phosphine-catalyzed [3+2]-cycloaddition reactions between allenoates and imines can be employed. rsc.org Furthermore, silver-catalyzed enantioselective [3+2] cycloadditions of imino esters with α-methylene-γ-butyrolactone have been developed to produce spirocyclic pyrrolidines. tandfonline.com These reactions often proceed through a concerted mechanism, though stepwise pathways via betaine (B1666868) intermediates have also been proposed, particularly in reactions involving ketenes and imines. clockss.org The stereochemical outcome can be influenced by the orientation of the reacting molecules, analogous to endo and exo transition states in Diels-Alder reactions. sinica.edu.tw

Stereochemical Control and Mechanistic Insights in Reduction Reactions (e.g., Hydride Transfer)

The reduction of the exocyclic double bond of this compound derivatives presents a stereochemical challenge. Catalytic hydrogenation using palladium on carbon (Pd/C) has been shown to be highly stereoselective. For instance, the hydrogenation of a protected enaminone intermediate at 200 psi using 10% Pd/C in isopropanol/ethyl acetate (B1210297) resulted in a 30:1 diastereomeric ratio in favor of the 4S-methyl isomer. The proposed mechanism involves sequential reduction, elimination, and re-reduction steps. The stereoselectivity is attributed to the bulky Pd/C catalyst favoring attack on the less hindered Cγ-endo face of the molecule. The use of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for stabilizing the intermediate and minimizing side reactions that can lead to racemization or epimerization.

Electrophilic and Nucleophilic Addition Mechanisms to the Exocyclic Alkene Moiety (e.g., Thiol Addition)

The exocyclic double bond of this compound is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: In an electrophilic addition, the π bond of the alkene is broken, and two new σ bonds are formed. byjus.com The reaction is initiated by an electrophile reacting with the electron-rich double bond. libretexts.org The mechanism typically proceeds through the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgmsu.edu

Nucleophilic Addition: A nucleophilic addition reaction involves the reaction of an electron-rich nucleophile with an electron-deficient double or triple bond. byjus.com The exocyclic alkene of this compound, being an α,β-unsaturated carbonyl system, can act as a Michael acceptor. Thiols can add to these systems via a hetero-Michael addition. For example, pyrrolinones react with 2-mercaptoaniline to yield the corresponding thiol adducts. nih.gov

Isomerization Pathways and Equilibrium Studies

The exocyclic double bond of this compound can isomerize to the more stable endocyclic position. This isomerization can be triggered by the anionic chain mechanism at play during base-promoted Conia-ene cyclizations. nih.gov

Furthermore, tautomerism can be observed in related pyrrolinone systems. For example, substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones can exist in equilibrium with their tautomeric forms. nih.gov Computational studies have shown that the small energy difference and a large rate constant for the transformation between tautomers contribute to this equilibrium. nih.gov

Computational and Theoretical Investigations of 4 Methylenepyrrolidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions involving 4-methylenepyrrolidin-2-one. By modeling the potential energy surface of a reaction, DFT can determine the geometries of reactants, products, and key transition states (TS), as well as their relative energies. This information is crucial for understanding reaction feasibility, kinetics, and selectivity.

Transition state structures located using DFT show the partial formation of the new C-Nu bond and the re-hybridization of the β-carbon from sp² to sp³. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located TS structure correctly connects the reactant and product states on the potential energy surface. These computational models have been instrumental in explaining the regioselectivity of additions and the stereochemical outcomes in asymmetric variants of the reaction, especially when chiral catalysts or auxiliaries are involved[13, 15].

| Nucleophile (Nu⁻) | Activation Energy (ΔG‡) | Reaction Energy (ΔG_rxn) | Transition State C-Nu Bond Length (Å) |

|---|---|---|---|

| Thiolate (RS⁻) | 12.5 | -28.1 | 2.45 |

| Cyanide (CN⁻) | 15.8 | -22.4 | 2.18 |

| Malonate Enolate | 18.2 | -15.7 | 2.25 |

| Amine (RNH₂) (neutral) | 24.6 | -11.3 | 2.05 |

Molecular Modeling for Conformational Analysis and Stereoelectronic Features

The reactivity and interaction profile of this compound are intrinsically linked to its three-dimensional structure. Molecular modeling techniques are employed to investigate the conformational landscape of the pyrrolidinone ring. Unlike a planar cyclopentane (B165970) ring, the five-membered lactam ring is puckered to relieve ring strain. Theoretical calculations show that the ring typically adopts low-energy envelope or twist conformations.

In an envelope conformation, one atom is out of the plane defined by the other four. For the pyrrolidinone ring, C4 (the carbon bearing the methylene (B1212753) group) or C3 are common flap atoms. A potential energy surface scan, performed by systematically varying key dihedral angles, can identify the global minimum conformation and the energy barriers for interconversion between different conformers.

Stereoelectronic effects are also critical. The alignment of the nitrogen lone pair with the π-systems of the adjacent carbonyl group and the exocyclic double bond influences the electronic character of the molecule. In the lowest energy conformer, there is typically significant delocalization of the nitrogen lone pair into the carbonyl group, imparting partial double-bond character to the N1-C2 bond and enforcing planarity around the amide unit. This delocalization slightly reduces the nucleophilicity of the nitrogen but enhances the electrophilicity of the α,β-unsaturated system by withdrawing electron density.

Theoretical Descriptors and Predictive Models for Reactivity

Linear Free-Energy Relationships (LFERs), such as the Hammett equation, provide a quantitative framework for understanding how substituents influence reaction rates and equilibria. For derivatives of this compound, this approach can be used to correlate the rate of a reaction (e.g., Michael addition) with the electronic properties of a substituent placed on the nitrogen atom (N1).

The Hammett equation is given by log(k/k₀) = ρσ, where k is the rate constant for the substituted compound, k₀ is the rate for the unsubstituted reference compound, σ is the substituent constant (which quantifies its electron-donating or -withdrawing ability), and ρ is the reaction constant. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state relative to the ground state.

For the Michael addition to N-aryl-4-methylenepyrrolidin-2-ones, a positive ρ value is typically observed. This is consistent with a mechanism where nucleophilic attack on the electron-deficient β-carbon is the rate-determining step. Electron-withdrawing groups on the N-aryl ring enhance the electrophilicity of the Michael acceptor system, lowering the activation energy and increasing the reaction rate.

| Substituent (on N-Aryl ring) | Hammett Constant (σ_p) | Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.35 | -0.46 |

| -CH₃ | -0.17 | 0.58 | -0.24 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.85 | 0.45 |

| -NO₂ | 0.78 | 35.1 | 1.55 |

A plot of log(k/k₀) vs. σ_p yields a straight line with a slope (ρ) of approximately +2.0.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern reactivity prediction. For electrophiles like this compound, the energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO) are paramount. The LUMO represents the region of the molecule most susceptible to receiving electrons from a nucleophile. A lower LUMO energy corresponds to greater electrophilicity and higher reactivity in electron-demand reactions. DFT calculations consistently show that the LUMO of this compound is primarily localized over the α,β-unsaturated system, with the largest orbital coefficient on the β-carbon of the exocyclic methylene group. This confirms that this carbon is the primary site for nucleophilic attack.

Natural Population Analysis (NPA) provides a complementary view by calculating the partial atomic charges on each atom within the molecule. NPA charges are generally considered more robust than other charge schemes (e.g., Mulliken). In this compound, NPA reveals a significant positive partial charge on the β-carbon, further supporting its role as the key electrophilic center. The carbonyl carbon also carries a large positive charge, but steric hindrance and the "hard/soft" nature of the nucleophile typically favor conjugate addition over direct carbonyl addition.

| Property | Value | Interpretation |

|---|---|---|

| LUMO Energy | -0.035 Hartrees (-0.95 eV) | Low energy indicates high electrophilicity. |

| NPA Charge on C4 (α-carbon) | -0.18 e | Slightly negative due to polarization. |

| NPA Charge on C=CH₂ (β-carbon) | +0.11 e | Significant positive charge; primary site of nucleophilic attack. |

| NPA Charge on C2 (Carbonyl C) | +0.65 e | Highly positive, but attack is kinetically disfavored for soft nucleophiles. |

| NPA Charge on O (Carbonyl O) | -0.58 e | High negative charge, acts as H-bond acceptor. |

The Karplus equation establishes a relationship between the vicinal proton-proton coupling constant (³J_HH) measured by NMR spectroscopy and the corresponding H-C-C-H dihedral angle (θ). While the general form of the equation is well-known, the parameters (A, B, and C) are highly dependent on the specific molecular environment, including electronegativity of substituents, bond angles, and bond lengths.

Computational chemistry provides a robust method for deriving system-specific Karplus parameters. The process involves:

Performing high-level DFT calculations to obtain a series of optimized geometries for different ring conformers of this compound.

For each conformer, calculating the corresponding ³J_HH coupling constants using specialized NMR calculation modules.

Plotting the calculated ³J_HH values against the calculated dihedral angles (θ).

Fitting the data points to the equation ³J_HH = A cos²(θ) + B cos(θ) + C to derive the empirical constants A, B, and C.

Once derived, these constants allow experimentalists to use measured ³J_HH values from the NMR spectrum of a new derivative to accurately determine its solution-state conformation and ring pucker, providing a powerful link between theoretical models and experimental reality.

| Parameter | Value (Hz) |

|---|---|

| A | 9.8 |

| B | -1.2 |

| C | 0.5 |

LUMO Energy and Natural Population Analysis (NPA) in Reactivity Prediction

In Silico Analysis for Structure-Mechanism Correlations in Molecular Interactions

Beyond its intrinsic reactivity, the interaction of this compound with larger biological or chemical systems is a key area of study. In silico techniques like molecular docking and molecular dynamics (MD) simulations are indispensable for this purpose. These methods are frequently used to investigate its role as a covalent inhibitor of enzymes, particularly cysteine proteases, where the thiol group of a cysteine residue in the active site acts as the nucleophile in a Michael addition.

Molecular docking predicts the preferred binding orientation of the compound within an enzyme's active site. A successful docking pose places the exocyclic methylene group in close proximity and proper orientation to the nucleophilic cysteine sulfur atom. The docking score provides an estimate of the binding affinity.

Following docking, MD simulations can be run to assess the stability of the binding pose and observe the dynamics of the system over time. Such simulations can reveal key non-covalent interactions (e.g., hydrogen bonds between the lactam carbonyl and backbone amides, hydrophobic interactions) that anchor the inhibitor in the active site prior to the covalent reaction. This structure-mechanism correlation is vital for rational drug design, allowing researchers to modify the scaffold to improve potency and selectivity[18, 19].

| Inhibitor Moiety | Interacting Enzyme Residue | Type of Interaction | Distance (Å) |

|---|---|---|---|

| Carbonyl Oxygen (C2=O) | Glycine-120 (Backbone N-H) | Hydrogen Bond | 2.9 |

| β-Carbon (C=CH₂) | Cysteine-25 (Sulfur) | Potential Covalent Attack | 3.6 |

| Lactam Ring | Tryptophan-177 (Indole Ring) | Hydrophobic (π-stacking) | 4.1 |

| Lactam N-H | Asparagine-158 (Side Chain C=O) | Hydrogen Bond | 3.2 |

Mechanistic Studies of Molecular Interactions with Theoretical Biological Targets

Computational and theoretical chemistry have become indispensable tools for elucidating the molecular-level interactions between bioactive compounds and their biological targets. For this compound and its derivatives, in silico methods such as molecular docking and quantum chemical calculations are employed to predict binding affinities, understand structure-activity relationships (SAR), and rationalize mechanisms of action. springernature.comontosight.ainih.gov These studies are crucial for guiding the synthesis of more potent and selective agents.

The core chemical feature governing the biological interactions of this class of compounds is the α,β-unsaturated carbonyl system within the α-methylene-γ-lactam structure. This moiety acts as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues in proteins. nih.gov This reactivity is central to its potential as a covalent inhibitor, a strategy that can enhance binding affinity and selectivity for target proteins. nih.gov

A systematic study of N-heteroaryl α-methylene-γ-lactams demonstrated that the reactivity of the Michael acceptor could be systematically tuned by the electronic properties of the N-heteroaryl substituent. acs.org This research highlights that the covalent modification mechanism is a key aspect of their biological activity. nih.gov

Cysteine Protease Inhibition

Computational models have been developed to predict the reactivity of α-methylene-γ-lactams with thiol nucleophiles, which is directly relevant to their ability to inhibit cysteine proteases. acs.org In one study, a computational workflow was used to screen various physicochemical parameters that might predict reactivity. acs.org Among 16 descriptors, the electron affinity (EA) of the compound emerged as a robust single-parameter model for predicting the rate of thiol addition. acs.org

These theoretical predictions were validated against experimental data for the inhibition of the cysteine protease papain. The N-heteroaryl lactams displayed varying degrees of papain inactivation, which showed a strong correlation with both the experimentally measured reaction rates with glutathione (B108866) (GSH) and the computationally predicted reactivity. acs.org This suggests that the in silico models are useful for predicting enzyme inhibition and that the mechanism proceeds through covalent modification of the cysteine thiol in the enzyme's active site. acs.org

| Compound (N-substituent) | Predicted Reactivity Model | Fraction Residual Papain Activity (E/E₀) |

|---|---|---|

| Varying N-heteroaryl groups | Based on electron affinity (EA) and other computed parameters | Values ranged from 7% to 62%, correlating with predicted reactivity |

Anti-Inflammatory and α-Glucosidase Targets

In silico molecular docking studies have been conducted to explore the potential of α-methylene-γ-lactam derivatives as inhibitors of enzymes relevant to inflammation and metabolic disorders, such as cyclooxygenase-2 (COX-2) and α-glucosidase. nih.gov These studies simulate the binding of the lactam derivatives within the active sites of the target proteins to predict their binding affinity and interaction patterns. For a series of α-methylene-γ-lactams, computational analysis showed significant binding affinity towards COX-2, with binding energies comparable to the established drug diclofenac. researchgate.net Similarly, these compounds were evaluated for their inhibitory potential against α-glucosidase, a key enzyme in carbohydrate metabolism. nih.govresearchgate.net

| Compound Derivative | Target Protein | Lowest Binding Energy (kcal/mol) |

|---|---|---|

| NTD2 (a 1,2,4-triazole (B32235) derivative) | COX-2 (PDB ID: 1pxx) | -8.5 |

| NTD3 (a 1,2,4-triazole derivative) | COX-2 (PDB ID: 1pxx) | -8.4 |

| Diclofenac (Reference) | COX-2 (PDB ID: 1pxx) | -8.4 |

| 4-(4-chlorophenyl)-5-ethyl-3-methylenepyrrolidin-2-one | α-glucosidase | Data indicates inhibitory effect, specific binding energy not detailed |

Antimalarial Drug Targets

The pyrrolidin-2-one scaffold has also been investigated for activity against novel antimalarial drug targets. Prolyl-tRNA synthetase in Plasmodium falciparum is one such target. ubaya.ac.id A molecular docking study was performed on the enantiomers of a complex pyrrolidin-2-one derivative to predict their binding mode and affinity within the ATP-binding site of this enzyme. ubaya.ac.id The results showed a difference in binding affinity between the S and R enantiomers, which correlated with their observed in vitro antimalarial activity. ubaya.ac.id The computational analysis identified key amino acid residues, GLN475 and THR478, as being important for the ligand-enzyme interaction. ubaya.ac.id

| Enantiomer | Predicted Ligand Affinity Score | Key Interacting Residues |

|---|---|---|

| S Enantiomer | -0.81 ± 3.98 | GLN475, THR478 |

| R Enantiomer | 1.74 ± 2.71 | GLN475, THR478 |

These computational investigations underscore the utility of theoretical models in understanding the mechanistic basis of the biological activity of this compound derivatives, facilitating the rational design of targeted covalent inhibitors for various therapeutic applications.

Polymerization Science and Material Considerations of 4 Methylenepyrrolidin 2 One

Free Radical Polymerization Kinetics and Thermodynamics

From a thermodynamic perspective, the polymerization of vinyl monomers is generally an exothermic and exoentropic process. 213.55.90 This is because the conversion of a monomer's π-bond into a more stable σ-bond in the polymer backbone releases energy (negative enthalpy change, ΔH). libretexts.org Simultaneously, the transition from freely moving monomer molecules to a more ordered polymer chain results in a decrease in entropy (negative entropy change, ΔS). 213.55.90libretexts.org For polymerization to be thermodynamically favorable, the Gibbs free energy change (ΔG = ΔH - TΔS) must be negative. 213.55.90 This is typically the case at lower temperatures where the favorable enthalpy term outweighs the unfavorable entropy term. libretexts.org As temperature increases, the TΔS term becomes more significant, and at a certain point, known as the ceiling temperature, the polymerization is no longer favorable. nih.gov

Table 1: Kinetic Parameters for the Free Radical Polymerization of α-Methylene-N-methylpyrrolidone (α-MMP)

| Parameter | Value | Conditions |

| Rate Equation | Rp = k[AIBN]0.49[α-MMP]1.3 | Initiator: AIBN, Solvent: Acetonitrile |

| Overall Activation Energy | 84.1 kJ/mol | - |

Data sourced from kinetic studies on α-MMP, a derivative of 4-methylenepyrrolidin-2-one. researchgate.net

Controlled Radical Polymerization Techniques (e.g., RAFT, SET-LRP)

The monomer 3-methylene-2-pyrrolidone (3M2P), a derivative of this compound, can be polymerized using controlled radical polymerization (CRP) techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) and Single-Electron-Transfer Living Radical Polymerization (SET-LRP). researchgate.net These methods allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.netuliege.be

In RAFT polymerization, a chain transfer agent is used to mediate the polymerization, allowing for the "living" growth of polymer chains. diva-portal.orgsigmaaldrich.com This technique has been successfully applied to produce well-defined polymers based on pyrrolidone structures. researchgate.net For instance, the RAFT polymerization of N-(2-methacryloyloxyethyl) pyrrolidone has been shown to exhibit well-controlled behavior. researchgate.net The choice of RAFT agent is crucial and depends on the reactivity of the monomer. sigmaaldrich.com

SET-LRP is another powerful CRP method that utilizes a copper(I) species, which disproportionates in polar solvents to form the activating Cu(0) and deactivating Cu(II) species. uq.edu.aunih.gov This process facilitates a rapid polymerization at ambient temperatures, proceeding through an outer-sphere single-electron-transfer mechanism. nih.gov The kinetics of SET-LRP are influenced by the solvent, ligand, and the stability of the copper species. uq.edu.au SET-LRP has been successfully used for the polymerization of 3-methylene-2-pyrrolidone, yielding polymers with controlled characteristics. uliege.be

Table 2: Controlled Radical Polymerization of Pyrrolidone-Based Monomers

| Polymerization Technique | Monomer | Key Features |

| RAFT | 3-methylene-2-pyrrolidone (3M2P) | Produces well-defined polymers. researchgate.net |

| SET-LRP | 3-methylene-2-pyrrolidone (3M2P) | Allows for controlled polymerization. researchgate.netuliege.be |

| RAFT | N-(2-methacryloyloxyethyl) pyrrolidone | Exhibits well-controlled kinetics. researchgate.net |

Stereoregularity and Microstructure of Poly(this compound)

The stereochemistry of the polymer backbone, or its tacticity, significantly influences the physical and chemical properties of the resulting material. The polymerization of N-benzyl-3-methylenepyrrolidin-2-one via free-radical methods has been found to produce a polymer, poly(N-benzyl-3-methylenepyrrolidin-2-one), that is predominantly isotactic with a minor tendency towards syndiotacticity. researchgate.netresearchgate.net Isotactic polymers have the pendant groups all on the same side of the polymer backbone, while syndiotactic polymers have alternating pendant groups. Atactic polymers have a random arrangement of pendant groups.

In contrast, the free-radical polymerization of a similar monomer, α-methylene-γ-butyrolactone, resulted in a largely atactic polymer with a slight preference for syndiotactic placements. researchgate.netresearchgate.net Anionic polymerization of this monomer, however, led to predominantly isotactic polymers. researchgate.net The stereoregularity of poly(4-vinylpyridinium salts) has also been studied, showing an isotactic character that increases with decreasing polymerization temperature and with more hydrophobic side chains. kpi.ua This was explained by the formation of a "sandwich-like" association between the monomer and the growing chain, stabilized by coulombic interactions. kpi.ua The specific stereoregularity of poly(this compound) has not been extensively detailed, but these related studies suggest that the polymerization conditions and the nature of the substituent on the nitrogen atom can significantly influence the resulting microstructure.

Table 3: Stereoregularity of Related Polymers

| Polymer | Polymerization Method | Predominant Tacticity |

| Poly(N-benzyl-3-methylenepyrrolidin-2-one) | Free Radical | Isotactic with minor syndiotactic tendency researchgate.netresearchgate.net |

| Poly(α-methylene-γ-butyrolactone) | Free Radical | Atactic with slight syndiotactic preponderance researchgate.netresearchgate.net |

| Poly(α-methylene-γ-butyrolactone) | Anionic | Predominantly isotactic researchgate.net |

| Poly(4-vinylpyridinium salts) | Spontaneous | Isotactic kpi.ua |

Thermal Degradation Mechanisms and Polymer Stability Studies

The thermal stability of polymers derived from methylene (B1212753) pyrrolidone monomers is a critical aspect for their potential applications. Poly(3M2P) is reported to have excellent thermal stability. researchgate.net Studies on the thermal degradation of polymers with N-alkyl substituents have shown that they degrade at approximately 400°C, primarily through an "unzipping" mechanism. researchgate.netresearchgate.net This process involves the sequential release of monomer units from the polymer chain ends. Pyrolysis of these polymers at 450°C results in the formation of five distinct products. researchgate.netresearchgate.net

For comparison, thermogravimetric analysis of poly(α-MMP) indicated a 10% weight loss at 330°C in air, suggesting good thermal resistance. researchgate.net The degradation mechanism can be influenced by the polymer's microstructure and the presence of any initiating fragments at the chain ends. For instance, in the thermal degradation of poly(methyl methacrylate), the behavior of the primary radicals formed from chain scission plays a crucial role in the subsequent degradation pathways. nist.gov

Table 4: Thermal Properties of Related Polymers

| Polymer | Degradation Temperature (approx.) | Degradation Mechanism |

| Poly(N-alkyl-3-methylene-2-pyrrolidone)s | 400°C | Predominantly unzipping researchgate.netresearchgate.net |

| Poly(α-Methylene-N-methylpyrrolidone) (α-MMP) | 330°C (10% weight loss in air) | Not specified researchgate.net |

Copolymerization Characteristics and Parameter Evaluation

Copolymerization, the process of polymerizing two or more different monomers, allows for the synthesis of materials with a wide range of properties. uomosul.edu.iqopen.edu The composition and structure of the resulting copolymer are determined by the concentrations of the monomers in the feed and their respective reactivity ratios (r1 and r2). uomosul.edu.iq The reactivity ratios describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization). uomosul.edu.iq

For the copolymerization of α-methylene-N-methylpyrrolidone (M2) with methyl methacrylate (B99206) (M1) in acetonitrile, the reactivity ratios were determined to be r1 = 0.59 and r2 = 0.26. researchgate.net Since both reactivity ratios are less than one, this indicates a tendency towards the formation of a random copolymer, with a slight preference for the incorporation of methyl methacrylate. uomosul.edu.iq The product of the reactivity ratios (r1r2 = 0.1534) being less than one further supports this. The Alfrey-Price Q-e scheme, which provides a semi-empirical method for predicting monomer reactivity, yielded values of Q = 2.18 and e = 1.77 for α-MMP. researchgate.net The high Q value suggests a high degree of resonance stabilization of the monomer, and the positive e value indicates that the vinyl group is electron-withdrawing.

Copolymers of 3-methylene-2-pyrrolidone (3M2P) have also been synthesized with monomers such as N-vinyl caprolactam and N-n-butyl methacrylamide. researchgate.net The copolymerization of N-vinylpyrrolidone with various acrylates has been shown to enhance the polymerization rate compared to the homopolymerization of the individual monomers. radtech.org

Table 5: Reactivity Ratios for the Copolymerization of α-Methylene-N-methylpyrrolidone (α-MMP, M2) with Methyl Methacrylate (M1)

| Parameter | Value |

| r1 (Methyl Methacrylate) | 0.59 researchgate.net |

| r2 (α-MMP) | 0.26 researchgate.net |

| r1 * r2 | 0.1534 |

| Q (α-MMP) | 2.18 researchgate.net |

| e (α-MMP) | 1.77 researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Dynamic Studies (e.g., ¹H, ¹³C, 29Si NMR, DEPT, Temperature-Variation NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Methylenepyrrolidin-2-one. numberanalytics.combhu.ac.iniiserkol.ac.in It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of the nuclei. numberanalytics.comlibretexts.org

¹H NMR Spectroscopy of the monomer would reveal characteristic signals for the different protons in the molecule. The exocyclic methylene (B1212753) protons (=CH₂) would appear as distinct singlets in the olefinic region of the spectrum. The two sets of methylene protons within the pyrrolidinone ring (at C3 and C5) would exhibit specific chemical shifts and coupling patterns, and the N-H proton would also have a characteristic resonance.

¹³C NMR Spectroscopy provides information on the carbon skeleton. Key resonances would include those for the carbonyl carbon (C=O), the exocyclic methylene carbons (=CH₂ and the quaternary C4), and the two methylene carbons within the ring (C3 and C5). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals.

For the polymer, poly(this compound) , NMR is crucial for determining the configurational microstructure. For instance, studies on the related N-benzyl-3-methylenepyrrolidin-2-one have shown that free radical polymerization can lead to an isotactic polymer. researchgate.net Temperature-variation NMR studies can be employed to investigate dynamic processes, such as polymer chain mobility and the glass transition temperature. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Notes |

| C=O | - | ~175 | Carbonyl carbon, typically downfield. |

| C4 | - | ~140 | Quaternary carbon of the exocyclic double bond. |

| =CH₂ | ~4.5 - 5.5 | ~100 | Olefinic protons and carbon. |

| C3-H₂ | ~2.5 - 3.0 | ~35 | Methylene protons adjacent to the double bond. |

| C5-H₂ | ~3.2 - 3.8 | ~45 | Methylene protons adjacent to the nitrogen atom. |

| N-H | Variable | - | Chemical shift is concentration and solvent dependent. |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

X-ray Diffraction (XRD) is a powerful, non-destructive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. malvernpanalytical.comijcce.ac.ir For this compound, a single-crystal XRD analysis would provide definitive proof of its molecular structure, including precise bond lengths, bond angles, and torsional angles. This technique has been successfully used to unequivocally establish the structures of related cyclized products like N-Benzyl-5-methylenepyrrolidin-2-one. acs.org

The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. The sample preparation for XRD is minimal, and the analysis can be relatively fast. malvernpanalytical.comretsch.com For polymeric materials derived from this monomer, XRD can provide information on the degree of crystallinity, distinguishing between amorphous and crystalline regions. ijcce.ac.ir

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. msu.edunist.gov High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₅H₇NO for this compound). researchgate.net

Electron impact (EI) ionization of this compound would induce fragmentation, creating a unique pattern of fragment ions that serves as a molecular "fingerprint". msu.eduraco.cat The fragmentation pattern can be analyzed to deduce the structure of the molecule. Key fragmentation pathways for lactams often involve cleavage of the ring. For this compound, characteristic fragments would likely arise from the loss of small neutral molecules such as CO, C₂H₂, or CH₂O. The presence of a nitrogen atom means the molecular ion will have an odd nominal mass, adhering to the nitrogen rule. msu.edumiamioh.edu

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 97 | [C₅H₇NO]⁺ | (Molecular Ion) |

| 69 | [C₄H₅N]⁺ | CO |

| 68 | [C₄H₄N]⁺ | CHO |

| 54 | [C₃H₄N]⁺ | CO, CH₃ |

| 41 | [C₂H₃N]⁺ | CO, C₂H₂ |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification and Molecular Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. nih.gov The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies include:

N-H stretch: A broad band typically in the region of 3200-3400 cm⁻¹.

C=O stretch (amide I band): A strong, sharp absorption around 1680-1700 cm⁻¹, characteristic of a five-membered lactam ring.

C=C stretch: An absorption in the range of 1640-1680 cm⁻¹ for the exocyclic double bond.

=C-H bend: A distinct band around 890 cm⁻¹ for the out-of-plane bending of the terminal methylene group.

C-N stretch: Typically found in the 1250-1350 cm⁻¹ region.

The spectrum as a whole serves as a unique "fingerprint" for the compound, allowing for its identification by comparison with a reference spectrum. For the corresponding polymer, FTIR can be used to confirm the polymerization by observing the disappearance of the C=C double bond absorption and the retention of the lactam ring structure. researchgate.net

Interactive Data Table: Characteristic FTIR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C=O | Stretch (Amide I) | 1680 - 1700 |

| C=C | Stretch | 1640 - 1680 |

| =C-H | Out-of-plane bend | ~890 |

| C-N | Stretch | 1250 - 1350 |

Chromatographic and Thermal Analysis Techniques for Polymer Characterization (e.g., GPC, TGA, Py-GC-MS)

For the polymer derived from this compound, a combination of chromatographic and thermal analysis techniques is essential to characterize its properties.

Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), is used to determine the molecular weight distribution (MWD) of the polymer. This information is critical as the MWD significantly influences the material's physical and mechanical properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. researchgate.net This technique is used to assess the thermal stability of the polymer, identifying the temperatures at which degradation occurs.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for analyzing the composition of polymers. d-nb.infofilab.fr The polymer is thermally decomposed (pyrolyzed) into smaller, volatile fragments, which are then separated by gas chromatography and identified by mass spectrometry. chromatographyonline.comnih.gov This provides detailed structural information about the repeating units of the polymer and can be used to identify copolymers or blends. researchgate.net

Electron Paramagnetic Resonance Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. mdpi.commdpi.com In the context of this compound, EPR would be invaluable for studying its free-radical polymerization.

By using a technique called spin trapping, the transient radical intermediates formed during the initiation and propagation steps of polymerization can be converted into more stable radicals that can be observed by EPR. mdpi.com This allows for the direct detection and identification of the propagating radicals, providing mechanistic insights into the polymerization process. canterbury.ac.nz The hyperfine splitting patterns in the EPR spectrum can give detailed information about the structure of the radical and its immediate environment. mdpi.com Furthermore, EPR can be used to quantify the concentration of radicals in a system. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Research into 4-methylenepyrrolidin-2-one has yielded several significant synthetic methodologies and foundational mechanistic insights. A major contribution has been the development of efficient catalytic processes for its synthesis. One notable example is the base-promoted Conia-ene type intramolecular cyclization of propargyl amides. nih.govrsc.orgrsc.org This method is distinguished by its operational simplicity, mild reaction conditions at room temperature, and remarkably short reaction times, often as little as five minutes. nih.govrsc.orgrsc.org

Another key area of advancement is the phosphine-catalyzed [3+2] cycloaddition of allenoates with various ylides to produce highly functionalized 4-methylenepyrrolidine derivatives. nih.govrsc.org These reactions often proceed with high regio- and stereoselectivity, offering a versatile route to a diverse range of substituted pyrrolidine (B122466) scaffolds. nih.gov The functionalized products derived from these methods serve as important precursors for molecules with potential pharmaceutical applications. rsc.org Furthermore, this compound has been utilized as a dipolarophile in 1,3-dipolar cycloaddition reactions, for instance with nitrones, to construct complex spiroheterocyclic systems. clockss.org

Initial mechanistic studies have been crucial in understanding the underlying reaction pathways. For the base-promoted Conia-ene cyclization, experimental evidence, including the lack of inhibition by radical scavengers, points towards an anionic chain mechanism rather than a radical process. rsc.org These foundational contributions have established a robust framework for the synthesis and further functionalization of this compound systems.

Identification of Remaining Challenges and Unexplored Avenues

Despite significant progress, several challenges and unexplored areas remain in the chemistry of this compound.

Asymmetric Synthesis : A primary challenge is the development of broadly applicable and highly enantioselective synthetic methods. While some diastereoselective protocols exist nih.gov, achieving high enantiomeric excess for a wide range of substrates remains a significant hurdle. researchgate.net The design of more effective chiral catalysts is a critical need.

Substrate Scope and Functional Group Tolerance : Expanding the substrate scope for current synthetic methods is an ongoing objective. Many reported procedures have been demonstrated with a specific set of substrates, and their applicability to more complex or sterically hindered starting materials is often limited or unverified.

Reactivity Characterization : The reactivity of the exocyclic methylene (B1212753) group, a key feature of the molecule, has not been systematically investigated. While its role in cycloadditions and as a Michael acceptor has been utilized clockss.orgnih.gov, a comprehensive study of its reactions with a broader array of nucleophiles, electrophiles, and radical species is lacking.

Biological Profiling : The potential biological activities of this compound itself, beyond its use as a synthetic intermediate, are largely uncharted territory. While related α-methylene-γ-lactams have been explored for their covalent modifying capabilities and potential bioactivity nih.govmdpi.com, a dedicated investigation into the pharmacological profile of this specific scaffold is needed.

Prospective Research Directions in Synthesis and Mechanistic Understanding

Future research in the synthesis and mechanistic study of this compound is poised to move in several exciting directions. The development of novel catalytic systems, including metal-free organocatalysts and cooperative catalysts, will be central to enhancing synthetic efficiency, selectivity, and sustainability. rsc.orgresearchgate.net There is significant potential in designing one-pot tandem or cascade reactions that leverage the scaffold's reactivity to rapidly construct molecular complexity, thereby improving atom and step economy. researchgate.netresearchgate.net

A deeper and more quantitative understanding of the reaction mechanisms is another key frontier. The application of advanced analytical techniques, such as in-situ spectroscopy and detailed kinetic analysis, will allow for the direct observation and characterization of transient intermediates and transition states. rsc.org These experimental approaches, when coupled with computational modeling, can provide a much clearer picture of the factors controlling selectivity and reactivity. A particularly important focus will be on advancing asymmetric catalysis to gain precise control over stereochemistry, which is crucial for potential applications in medicinal chemistry. researchgate.net The exploration of flow chemistry could also offer advantages for the scalability, safety, and optimization of synthetic routes to these compounds.

Table 1: Selected Synthetic Methods for this compound Systems

| Method | Catalyst / Reagent | Key Features | Reference |

|---|---|---|---|

| Conia-ene Cyclization | tBuOK | Room temperature, very short reaction times (5 min), anionic mechanism. | nih.govrsc.org |

| [3+2] Cycloaddition | Phosphines (e.g., Triphenylphosphine) | High regio- and stereoselectivity for functionalized derivatives. | nih.govrsc.org |

| Cooperative Catalysis | Chiral Iron(III)/Silver(I) | One-pot tandem Michael addition/enantioselective Conia-ene cyclization. | researchgate.net |

| Carbocyclization | Ti(O-iPr)₄ / EtMgBr | Catalytic route for N-allyl-substituted 2-alkynylamines. | rsc.org |

Potential for Advancements in Theoretical and Computational Chemistry of this compound Systems

Theoretical and computational chemistry offers powerful tools to complement experimental studies and accelerate progress in understanding this compound systems. openaccessjournals.com A primary application is the in-depth elucidation of reaction mechanisms. Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of transition states and intermediates, and rationalize the origins of observed regio- and stereoselectivity. researchgate.netacs.org This approach is particularly valuable for complex catalytic cycles, such as those involving transition metals or cooperative catalysis. researchgate.net

Predictive modeling represents another significant opportunity. By developing quantitative structure-reactivity relationships (QSRR), similar to models created for related N-heteroaryl lactams nih.gov, it may become possible to predict the reactivity of the exocyclic double bond based on the electronic and steric properties of substituents on the pyrrolidinone ring. Such models could guide the rational design of substrates for specific synthetic transformations.

Furthermore, computational methods are invaluable for spectroscopic analysis. The prediction of NMR, IR, and other spectral data can aid in the structural confirmation of newly synthesized derivatives and provide insight into their electronic structure and conformational preferences. rsc.orgunl.edu Modeling the conformational landscape of the pyrrolidinone ring can help explain how its geometry influences reactivity, a critical factor in designing stereoselective reactions and understanding potential interactions with biological macromolecules. unl.edu As computational power and algorithms continue to advance, these in-silico approaches will become increasingly integral to the exploration of this compound chemistry. acs.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.